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1.0 Introduction

As the dimensions of metal-oxide-semiconductor (MOS) devices continue to shrink in very-
large-scale integration (VLSI) circuits, the performance limitations of traditional gate materials
become more pronounced. For many years, heavily doped polycrystalline silicon (polysilicon)
has been the dominant gate material due to its process compatibility and reliability. However,
the relatively high resistivity of polysilicon leads to significant RC time delays, which can limit
the switching speed of integrated circuits.[1][2] This has driven research into alternative gate
materials with higher conductivity.

Refractory metal silicides, such as tantalum silicide (TaSiz), have emerged as a leading
alternative.[1] TaSiz offers a compelling combination of low resistivity, high-temperature stability,
and compatibility with existing silicon fabrication processes.[1][3] It is often used in a "polycide"
structure, where a layer of silicide is deposited on top of a polysilicon layer. This approach
maintains the stable and well-understood polysilicon-gate dielectric interface while significantly
reducing the overall resistance of the gate line. These notes provide a comprehensive overview
of the properties, deposition, and integration of tantalum silicide as a gate material for
researchers and professionals in semiconductor device fabrication.

2.0 Properties of Tantalum Silicide (TaSi2)

Tantalum silicide possesses a range of electrical and physical properties that make it highly
suitable for gate applications in integrated circuits.
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o Low Resistivity: The primary advantage of TaSiz is its low electrical resistivity, which is
significantly lower than that of heavily doped polysilicon. As-deposited films have resistivities
that can be further reduced by high-temperature annealing. After annealing at temperatures
around 1000°C, resistivities in the range of 45-60 uQ-cm can be reproducibly achieved.[4][5]
This low resistivity is critical for minimizing signal propagation delays in high-speed circuits.

» High Thermal Stability: TaSiz is thermally stable at the high temperatures required for
subsequent processing steps in device fabrication, such as dopant activation anneals. It is
reported to be stable on silicon at temperatures up to 1000°C.[6]

o Work Function: The work function of tantalum silicide is a critical parameter for setting the
threshold voltage (Vt) of a MOS transistor. The effective work function can be influenced by
the Si:Ta ratio.[7][8] For TaSiz, the work function is generally suitable for CMOS applications,
and its use has been shown to result in device parameters that are virtually identical to those
with conventional polysilicon gates.[9]

» High Melting Point: Tantalum silicide has a high melting point of approximately 2200°C,
contributing to its excellent thermal stability.[3][10]

e Process Compatibility: TaSiz demonstrates good compatibility with standard silicon
processing. It can be deposited using common thin-film deposition techniques like sputtering
and chemical vapor deposition (CVD).[11][12] Furthermore, it exhibits good resistance to
oxidation at high temperatures; during steam oxidation, a protective layer of silicon dioxide
(SiO2) can be grown on the silicide surface.[4][13][14]

2.1 Data Presentation: Comparison of Gate Materials

The following table summarizes the key quantitative properties of tantalum silicide in
comparison to heavily doped polysilicon, highlighting the significant advantage of TaSiz in terms
of electrical conductivity.
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Tantalum Silicide

Property . n* Polysilicon p* Polysilicon
(TaSi2)

Resistivity (UQ-cm) 35 - 55 (annealed)[6] 500 - 1000 1000 - 2000

Work Function (eV) ~4.5-4.6 ~4.1 ~5.1

Melting Point (°C) ~2200[3][10] ~1414 ~1414

Thermal Stability on Si
0 ~1000[6] >1100 >1100

3.0 Deposition and Patterning of TaSi2 Gates

Several methods are available for depositing tantalum silicide films, with sputtering and
chemical vapor deposition being the most common.

» Sputtering: DC magnetron sputtering is a widely used physical vapor deposition (PVD)
technique for TaSiz.[12][15] This can be done either by co-sputtering from separate tantalum
and silicon targets or, more commonly, by sputtering from a composite TaSiz target.[1][4][5]
Sputtering offers good control over film stoichiometry and uniformity. Post-deposition
annealing is typically required to crystallize the film and achieve the lowest possible
resistivity.[1][16]

e Chemical Vapor Deposition (CVD): Low-Pressure CVD (LPCVD) is another viable method for
depositing high-quality TaSiz films.[11][17] A common chemistry involves the reaction of
tantalum pentachloride (TaCls) and silane (SiH4).[11][18] CVD processes can provide
excellent conformal coverage over complex topographies, which is advantageous for
advanced device structures.

» Patterning and Etching: After deposition, the TaSiz (or polycide) layer is patterned using
standard photolithography and etching processes. Dry etching, specifically reactive ion
etching (RIE), is typically employed. The plasma chemistry for etching TaSiz often involves
fluorine-based or chlorine-based gases, such as SFe, CF4, or Clz. The etching process must
be carefully optimized to achieve anisotropic profiles and high selectivity to the underlying
gate dielectric (e.g., SiOz2) to prevent damage.
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Experimental Protocols

Protocol 1: Sputter Deposition of a TaSiz2/Polysilicon Polycide Gate Stack

This protocol outlines the steps for depositing a tantalum silicide film onto a polysilicon layer
using DC magnetron sputtering from a composite target.

1. Substrate Preparation: 1.1. Begin with silicon wafers that have a thermally grown gate oxide
layer of the desired thickness. 1.2. Immediately transfer the wafers to an LPCVD furnace for
polysilicon deposition to minimize contamination of the oxide surface. 1.3. Deposit a layer of
undoped polysilicon (e.g., 200-300 nm thick) via the thermal decomposition of silane (SiHa4) at
approximately 620°C. 1.4. Dope the polysilicon layer to the desired conductivity type (n* or p*)
through ion implantation or gas-phase doping.

2. Pre-Sputtering Procedure: 2.1. Perform a native oxide removal step on the polysilicon
surface. This is typically done using a dilute hydrofluoric acid (HF) dip (e.g., 50:1 H20:HF) for
30-60 seconds, followed by a deionized water rinse and spin-dry. 2.2. Immediately load the
wafers into the load-lock of the sputtering system to prevent re-oxidation of the polysilicon
surface.

3. Tantalum Silicide Sputtering: 3.1. Pump the deposition chamber down to a base pressure
of <5 x 10~7 Torr.[13] 3.2. Introduce high-purity argon (Ar) gas into the chamber, establishing a
stable process pressure (e.g., 5-10 mTorr).[13][14] 3.3. Pre-sputter the composite TaSiz target
with the shutter closed for 5-10 minutes to clean the target surface. 3.4. Open the shutter and
deposit the TaSi:z film to the desired thickness (e.g., 150-250 nm) at a specific DC power
setting. The substrate may be heated during deposition to influence film properties.

4. Post-Deposition Annealing: 4.1. After deposition, transfer the wafers to a furnace or rapid
thermal annealing (RTA) system. 4.2. Perform an anneal in an inert atmosphere (e.g., N2 or Ar)
at a temperature between 800°C and 1000°C.[1][19] A typical RTA cycle might be 900°C for 30-
60 seconds. This step serves to crystallize the TaSiz film into its low-resistivity phase and
reduce film stress.

Protocol 2: Fabrication of a MOS Capacitor with a TaSi> Gate

This protocol describes the fabrication of a basic MOS capacitor structure to evaluate the
electrical quality of the TaSi> gate and the underlying dielectric.[20][21]
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1. Wafer Cleaning and Oxidation: 1.1. Start with a p-type or n-type silicon wafer. 1.2. Perform a
standard RCA clean or equivalent pre-oxidation cleaning procedure to remove organic and
metallic contaminants. 1.3. Grow a high-quality gate oxide (e.qg., silicon dioxide, SiO2) of a
specific thickness (e.g., 10-50 nm) via thermal oxidation in a furnace.[20]

2. Gate Stack Deposition: 2.1. Deposit the TaSiz gate electrode layer using a method such as
the sputtering protocol described above (Protocol 1). For this test structure, a polycide stack is
not strictly necessary, and TaSiz can be deposited directly onto the gate oxide.[1]

3. Gate Patterning: 3.1. Apply a layer of photoresist to the wafer surface via spin-coating. 3.2.
Expose the photoresist with a photomask that defines the capacitor gate areas (typically
circular or square pads of known dimensions). 3.3. Develop the photoresist to create the etch
mask. 3.4. Etch the TaSiz layer using a suitable reactive ion etching (RIE) process. The etch
should stop on the gate oxide. 3.5. Remove the remaining photoresist using a solvent strip or
plasma ashing.

4. Backside Contact Formation: 4.1. Remove the oxide from the backside of the wafer using a
buffered oxide etch (BOE) or HF dip. 4.2. Deposit a layer of aluminum (Al) or another suitable
metal on the backside of the wafer using evaporation or sputtering to form a good ohmic
contact to the substrate. 4.3. Perform a forming gas (H2/Nz) anneal at ~400-450°C. This step
sinters the backside contact and anneals out interface traps at the Si/SiO: interface.

5. Electrical Characterization: 5.1. The completed MOS capacitors can now be electrically
tested. 5.2. Perform Capacitance-Voltage (C-V) measurements to determine properties such as
oxide thickness, flat-band voltage (Vfb), and interface trap density (Dit). 5.3. Perform Current-
Voltage (I-V) measurements to assess the leakage current through the gate dielectric and
determine its breakdown voltage.

Visualizations
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Il TaSi2 Properties tasi2 [label="Tantalum Silicide (TaSiz)", pos="-3,1.5!", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; tasi2_res [label="Low Resistivity\n(35-55 pQ-cm)", pos="-4.5,0!",
fillcolor="#34A853", fontcolor="#FFFFFF"]; tasi2_temp [label="High Thermal
Stability\n(~1000°C)", pos="-4.5,3!", fillcolor="#34A853", fontcolor="#FFFFFF"];

I/ Polysilicon Properties poly [label="Doped Polysilicon", pos="3,1.5!", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; poly_res [label="High Resistivity\n(>500 pQ-cm)", pos="4.5,0!",
fillcolor="#FBBCO05", fontcolor="#202124"]; poly_int [label="Excellent Interface\nwith SiO2",
pos="4.5,3!", fillcolor="#FBBCO05", fontcolor="#202124"];

// Edges center -> tasi2 [color="#4285F4"]; center -> poly [color="#EA4335"];

tasi2 -> tasi2_res [label="Advantage", dir=back, color="#34A853"]; tasi2 -> tasi2_temp
[label="Advantage", dir=back, color="#34A853"];

poly -> poly_res [label="Disadvantage", dir=back, color="#FBBC05"]; poly -> poly_int
[label="Advantage", dir=back, color="#FBBC05"]; } end_dot Caption: Comparison of TaSi> and
Polysilicon Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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